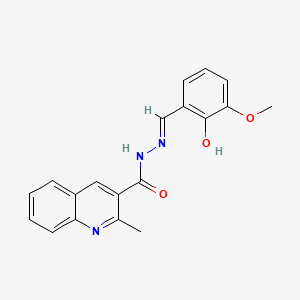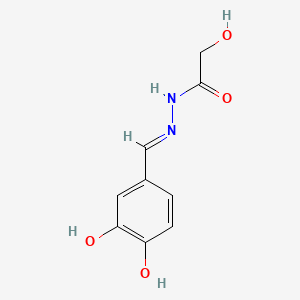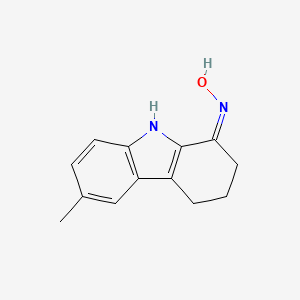
(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime, also known as MT7, is a synthetic compound that belongs to the carbazole family. It has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
Research highlights the diverse synthetic applications and chemical transformations of carbazole derivatives. For instance, Martin and Prasad (2007) discussed the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride, leading to various products including 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, showcasing the versatility of carbazole compounds in organic synthesis Martin & Prasad, 2007.
Photophysical Studies
Ghosh et al. (2013) synthesized two new fluorophores from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrating their sensitivity to solvent polarity and hydrogen bonding. This study provides insights into the solution phase photophysics of carbazole derivatives, highlighting their potential in photophysical applications Ghosh et al., 2013.
Biomedical and Antimicrobial Applications
Research into the biological activities of carbazole derivatives has shown potential antimicrobial properties. A study by Gu and Wang (2010) on the synthesis of novel 1H-dibenzo[a,c]carbazole derivatives from dehydroabietic acid revealed pronounced antibacterial activities against several bacteria strains, suggesting the potential use of carbazole derivatives in developing new antimicrobial agents Gu & Wang, 2010.
Photoinitiators for Polymerization
Research by Zhao et al. (2011) on the synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, a carbazole photoinitiator, shows the utility of carbazole derivatives in polymer science, particularly in photopolymerization processes. This highlights another dimension of carbazole applications, emphasizing its importance in material science Zhao et al., 2011.
Propiedades
IUPAC Name |
(NZ)-N-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODQVCCADXQRDY-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({2-hydroxy-3-nitrobenzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B604692.png)

![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B604698.png)
![1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone](/img/structure/B604699.png)
![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)
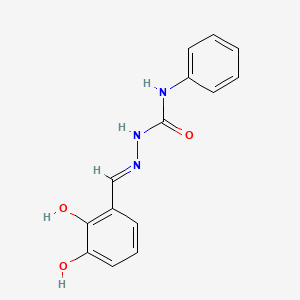
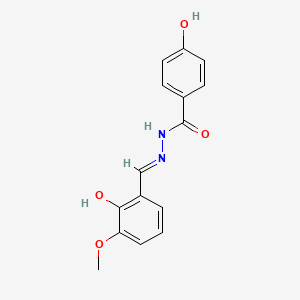
![2-[2-(3,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B604711.png)
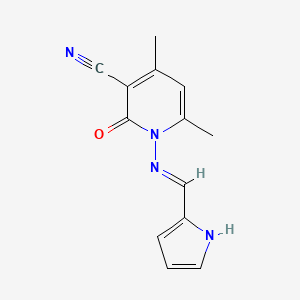
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B604714.png)
![1-{[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B604715.png)
![(2E,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B604718.png)
